N-Boc-N-bis(PEG2-acid): A Technical Guide for Advanced Bioconjugation and Drug Development
N-Boc-N-bis(PEG2-acid): A Technical Guide for Advanced Bioconjugation and Drug Development
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
N-Boc-N-bis(PEG2-acid) is a branched, polyethylene (B3416737) glycol (PEG)-based linker molecule integral to the synthesis of complex bioconjugates, most notably Proteolysis Targeting Chimeras (PROTACs). Its unique trifunctional structure, featuring a Boc-protected amine and two terminal carboxylic acid groups, offers a versatile platform for the covalent linkage of different molecular entities. This guide provides a comprehensive overview of its chemical properties, detailed experimental protocols for its application in PROTAC synthesis, and visual representations of the associated chemical workflows.
Core Properties and Specifications
N-Boc-N-bis(PEG2-acid) is characterized by its defined chemical structure and physical properties, which are critical for its application in precise bioconjugation chemistry.
| Property | Value | Source(s) |
| Molecular Formula | C₁₉H₃₅NO₁₀ | [1][2][3][4] |
| Molecular Weight | 437.48 g/mol | [1] |
| CAS Number | 2054339-01-2 | [1][2][3][4] |
| Appearance | Colorless to light yellow liquid | [1] |
| Purity | Typically >95% | [3][5] |
| Solubility | Soluble in DMSO (≥100 mg/mL), DMF, and other organic solvents.[1] | [1] |
| Storage Conditions | Store at -20°C for long-term stability.[1][2] | [1][2] |
Mechanism of Action and Applications in PROTAC Technology
N-Boc-N-bis(PEG2-acid) serves as a heterobifunctional linker in the construction of PROTACs. PROTACs are innovative therapeutic modalities that co-opt the cell's natural protein degradation machinery to eliminate disease-causing proteins.
A PROTAC molecule generally consists of three components:
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A ligand that binds to a target protein of interest (POI).
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A ligand that recruits an E3 ubiquitin ligase.
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A linker that connects the two ligands.
By bringing the target protein and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome. The branched nature of N-Boc-N-bis(PEG2-acid) offers the potential for creating more complex PROTAC architectures or for the attachment of additional functionalities, such as solubility enhancers or imaging agents.
Experimental Protocols
The following section details a general experimental workflow for the synthesis of a PROTAC using N-Boc-N-bis(PEG2-acid). This protocol is adapted from established methods in PROTAC synthesis and patent literature describing the use of similar branched PEG linkers.
Synthesis of a Branched PROTAC
This protocol describes the sequential conjugation of an E3 ligase ligand and a target protein binder to the N-Boc-N-bis(PEG2-acid) linker.
Materials:
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N-Boc-N-bis(PEG2-acid)
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E3 Ligase Ligand with a free amine group (e.g., a derivative of pomalidomide)
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Target Protein Binder with a free amine group
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Activating agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with NHS (N-hydroxysuccinimide)
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Base: DIPEA (N,N-Diisopropylethylamine)
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Solvents: Anhydrous DMF (N,N-Dimethylformamide) or DMSO (Dimethyl sulfoxide)
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Deprotection reagent: Trifluoroacetic acid (TFA)
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Purification: Preparative HPLC
Procedure:
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Activation of Carboxylic Acid Groups:
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Dissolve N-Boc-N-bis(PEG2-acid) (1 equivalent) in anhydrous DMF.
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Add HATU (2.2 equivalents) and DIPEA (4 equivalents).
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Stir the reaction mixture at room temperature for 15-30 minutes to activate the carboxylic acid groups.
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First Amide Coupling (E3 Ligase Ligand Conjugation):
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To the activated linker solution, add the E3 ligase ligand (2 equivalents) dissolved in anhydrous DMF.
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Stir the reaction at room temperature for 2-4 hours or until reaction completion is confirmed by LC-MS.
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Upon completion, the crude product can be purified by preparative HPLC to yield the Boc-protected linker-E3 ligase conjugate.
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Boc Deprotection:
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Dissolve the purified product from the previous step in a solution of 20-50% TFA in dichloromethane (B109758) (DCM).
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Stir the reaction at room temperature for 1-2 hours.
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Monitor the deprotection by LC-MS.
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Once complete, remove the solvent and TFA under reduced pressure.
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Second Amide Coupling (Target Protein Binder Conjugation):
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The deprotected intermediate now has a free amine. The second conjugation will target the remaining carboxylic acid on the linker.
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Dissolve the deprotected intermediate (1 equivalent) and the target protein binder (1.1 equivalents) in anhydrous DMF.
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Add HATU (1.2 equivalents) and DIPEA (2 equivalents).
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Stir the reaction at room temperature for 2-4 hours or until completion as monitored by LC-MS.
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Final Purification:
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Purify the final PROTAC molecule by preparative HPLC to obtain a product of high purity.
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Characterize the final product by LC-MS and NMR.
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Workflow for Antibody-PROTAC Conjugate (APC) Synthesis
The branched nature of the PROTAC synthesized with N-Boc-N-bis(PEG2-acid) allows for further conjugation, for example, to an antibody to create an Antibody-PROTAC Conjugate (APC) for targeted delivery.
Procedure:
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Functionalization of the Branched PROTAC:
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The synthesized branched PROTAC from the protocol above can be further functionalized at the free amine (after Boc deprotection) with a linker suitable for antibody conjugation (e.g., a maleimide-containing linker for conjugation to reduced antibody cysteines).
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Antibody Preparation:
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Reduce a monoclonal antibody (e.g., Trastuzumab) with a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) to expose free thiol groups.
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Conjugation:
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React the functionalized branched PROTAC with the reduced antibody. The maleimide (B117702) group on the PROTAC linker will react with the free thiols on the antibody to form a stable thioether bond.
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Purification:
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Purify the resulting Antibody-PROTAC Conjugate using size exclusion chromatography (SEC) to remove any unconjugated PROTAC and antibody.
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Visualized Workflows and Pathways
The following diagrams illustrate the key chemical transformations and the mechanism of action of the resulting PROTAC.
Caption: Synthetic workflow for a branched PROTAC using N-Boc-N-bis(PEG2-acid).
Caption: Mechanism of action for a PROTAC-mediated protein degradation.
Caption: General workflow for the synthesis of an Antibody-PROTAC Conjugate (APC).
Conclusion
N-Boc-N-bis(PEG2-acid) is a valuable and versatile tool in the field of bioconjugation, particularly for the development of next-generation therapeutics like PROTACs and Antibody-PROTAC Conjugates. Its well-defined structure allows for the precise and controlled synthesis of complex molecules. The protocols and workflows provided in this guide offer a foundational understanding for researchers to incorporate this linker into their drug discovery and development programs. As the field of targeted protein degradation continues to evolve, the strategic use of advanced linkers such as N-Boc-N-bis(PEG2-acid) will be paramount in designing novel and effective therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Branched drug-linker conjugates for the coupling to biological targeting molecules - Patent 2913064 [data.epo.org]
- 3. N-Boc-N-bis(PEG2-acid) - Creative Biolabs [creative-biolabs.com]
- 4. N-Boc-N-bis(PEG2-acid), 2054339-01-2 | BroadPharm [broadpharm.com]
- 5. WO2019140003A1 - Antibody protac conjugates - Google Patents [patents.google.com]
